(R)-Benpyrine, also known simply as benpyrine, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential as a tumor necrosis factor-alpha (TNF-α) inhibitor. This compound is classified within the broader category of pyridine derivatives, which are known for their diverse biological activities. Benpyrine's structure and activity have been explored in various studies, highlighting its significance in the development of therapeutic agents targeting inflammatory diseases.
(R)-Benpyrine is derived from the pyridine family, which includes numerous compounds with pharmacological properties. Its classification as a TNF-α inhibitor positions it within anti-inflammatory drug research. The compound has been synthesized and characterized in several studies, emphasizing its role in drug discovery and development processes aimed at treating conditions such as rheumatoid arthritis and other autoimmune disorders .
The synthesis of (R)-Benpyrine typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity, although specific examples are not detailed in the available literature.
The molecular structure of (R)-Benpyrine can be represented as follows:
The structure features a pyridine ring fused with a benzene ring, along with additional functional groups that contribute to its biological activity. The stereochemistry at the chiral center is crucial for its interaction with biological targets.
(R)-Benpyrine participates in various chemical reactions that underscore its reactivity and potential for modification:
Technical details regarding these reactions often involve specific catalysts, solvents, and reaction conditions tailored to maximize efficiency.
The mechanism of action for (R)-Benpyrine primarily revolves around its ability to inhibit TNF-α signaling pathways.
Data from in vitro and in vivo assays support these findings, demonstrating significant reductions in inflammatory markers upon treatment with (R)-Benpyrine .
The physical and chemical properties of (R)-Benpyrine are essential for understanding its behavior in biological systems:
These properties influence formulation strategies for therapeutic applications.
(R)-Benpyrine has promising applications in scientific research:
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic proinflammatory cytokine positioned at the apex of cytokine cascades in autoimmune pathogenesis. It exists in soluble (sTNF-α) and transmembrane (tmTNF-α) forms, engaging ubiquitously expressed TNFR1 and immunocyte-restricted TNFR2 to activate nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways [4]. This activation drives leukocyte infiltration, synovitis, and tissue degradation in rheumatoid arthritis (RA), disrupts intestinal barrier integrity in inflammatory bowel disease (IBD), and amplifies keratinocyte proliferation in psoriasis [2] [3]. The centrality of TNF-α is evidenced by elevated levels in patient sera and inflamed tissues across these conditions, correlating with disease severity. Mechanistically, TNF-α promotes metalloproteinase secretion in joints, enhances vascular permeability in the gut, and sustains Th17-mediated inflammation in skin lesions [4].
Table 1: Autoimmune Diseases Mediated by TNF-α Pathogenic Mechanisms
Disease | Key TNF-α-Driven Pathologies | Consequence |
---|---|---|
Rheumatoid Arthritis | Synoviocyte activation, osteoclast differentiation | Cartilage erosion, bone destruction |
Inflammatory Bowel Disease | Epithelial barrier disruption, T-cell infiltration | Mucosal ulceration, malabsorption |
Psoriasis | Keratinocyte hyperproliferation, dendritic cell activation | Epidermal thickening, plaque formation |
Ankylosing Spondylitis | Enthesial inflammation, IL-17/23 axis amplification | Spinal fusion, mobility loss |
Biologic anti-TNF-α agents (e.g., infliximab, adalimumab, etanercept) revolutionized autoimmune treatment but face inherent limitations: immunogenicity provoking neutralizing antibodies, poor tissue penetration, subcutaneous/intravenous administration burdens, and high production costs [4] [6]. These constraints catalyzed research into orally bioavailable small-molecule inhibitors targeting TNF-α signaling. Small molecules offer superior tissue distribution, reduced immunogenicity, flexible chemical optimization, and lower manufacturing costs [6]. Early candidates like SPD304 demonstrated proof-of-concept but lacked sufficient potency or selectivity. Benpyrine emerged from structure-based virtual ligand screening as a novel chemotype with high specificity for TNF-α trimerization interfaces, disrupting TNF-α/TNFR interactions without cytotoxic off-target effects [6] [9].
Table 2: Evolution of TNF-α Inhibitor Drug Modalities
Modality | Advantages | Limitations | Representative Agents |
---|---|---|---|
Monoclonal Antibodies | High target affinity, proven efficacy | Immunogenicity, parenteral administration | Infliximab, Adalimumab |
Soluble Receptor | Neutralizes both TNF forms, once-weekly dosing | Short half-life, competitive inhibition | Etanercept |
PEGylated Fab' | Reduced immunogenicity, tissue penetration | Renal clearance concerns | Certolizumab pegol |
Small Molecules | Oral bioavailability, low cost, cell penetration | Historically low potency | Benpyrine, (R)-Benpyrine |
(R)-Benpyrine (CAS 2637243-08-2) is the dextrorotatory enantiomer of the racemic benpyrine scaffold, developed to overcome the metabolic instability and binding heterogeneity observed with (Rac)-benpyrine [1] [9]. Its design leverages chiral specificity to enhance target engagement with the TNF-α homotrimer. Biochemical analyses confirm (R)-Benpyrine binds TNF-α with a dissociation constant (KD) of 82.1 μM and inhibits TNF-α/TNFR1 interactions at submicromolar potency (IC50 = 0.109 μM) [1]. This stereoselective binding arises from optimal complementarity between the (R)-configuration and a hydrophobic pocket formed by TNF-α monomers during trimer assembly. Unlike monoclonal antibodies that sequester soluble TNF-α extracellularly, (R)-Benpyrine penetrates cells and destabilizes TNF-α trimers, suppressing cytokine release at its source [6] [9]. Preclinical studies demonstrate oral efficacy in murine collagen-induced arthritis (CIA) and imiquimod-induced psoriasis, reducing joint swelling and epidermal hyperplasia by >70% at 10 mg/kg doses [6]. These attributes position (R)-Benpyrine as a mechanistically distinct, orally active therapeutic candidate for TNF-α-mediated pathologies.
Table 3: Molecular and Pharmacological Profile of (R)-Benpyrine
Property | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₁₆H₁₆N₆O | High-resolution mass spectrometry | Low molecular weight (308.34 g/mol) for oral absorption |
Binding Affinity (KD) | 82.1 μM | Surface plasmon resonance | Direct target engagement |
IC50 (TNF-α/TNFR1) | 0.109 μM | Cell-free ELISA | High blocking potency |
Enantiomeric Specificity | >98% ee (R-enantiomer) | Chiral HPLC | Reduced off-target interactions |
Oral Bioavailability | ~60% (murine model) | Pharmacokinetic profiling | Suitable for oral dosing regimens |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7